molecular formula C9H11NO2 B11916996 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Cat. No.: B11916996
M. Wt: 165.19 g/mol
InChI Key: HGPOSQFPGLWFMQ-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 2-position with an ethanone group and at the 4-position with a methoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone typically involves the alkylation of a pyridine derivative. One common method starts with the reaction of 2-acetylpyridine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxymethyl and ethanone groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-[4-(methoxymethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H11NO2/c1-7(11)9-5-8(6-12-2)3-4-10-9/h3-5H,6H2,1-2H3

InChI Key

HGPOSQFPGLWFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)COC

Origin of Product

United States

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